In-Depth Technical Guide: Bortezomib Impurity A
In-Depth Technical Guide: Bortezomib Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bortezomib (B1684674) Impurity A, a critical substance for consideration in the development and quality control of the proteasome inhibitor, Bortezomib. This document outlines its chemical identity, formation, and analytical methodologies for its characterization.
Chemical Identity and Structure
Bortezomib Impurity A is a known metabolite and degradation product of Bortezomib.[1][2] It is formed through the oxidative degradation of the parent drug.[3][4][5]
Chemical Name: (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide[1][6]
Alternative Name: Bortezomib Amide Impurity[7][8]
CAS Number: 289472-80-6[1][6][7][8][9][10][11]
Chemical Structure:
Caption: Chemical structure of Bortezomib Impurity A.
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₁₄H₁₄N₄O₂ | [1][7][8][11] |
| Molecular Weight | 270.29 g/mol | [2][7][8][11] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1][11] |
| Storage Temperature | 2-8°C or -20°C | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. | [1] |
| UV λmax | 269 nm | [1] |
Formation and Degradation Pathway
Bortezomib Impurity A is a significant degradation product formed under oxidative stress conditions.[1][12] The primary mechanism of its formation is the oxidative deboronation of Bortezomib, where the boronic acid moiety is replaced.[4][5] This transformation leads to the formation of an amide group, resulting in Bortezomib Impurity A.
Caption: Formation pathway of Bortezomib Impurity A from Bortezomib.
Experimental Protocols
The identification and quantification of Bortezomib Impurity A are crucial for ensuring the quality and stability of Bortezomib drug products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is a composite based on methodologies described in the literature for the analysis of Bortezomib and its impurities.[3][13][14][15]
Objective: To separate and quantify Bortezomib Impurity A from the active pharmaceutical ingredient (API) and other related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile/Water/Formic Acid (300:700:1 v/v/v) or 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile/Water/Formic Acid (800:200:1 v/v/v) or 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-15 min: 100% A to 100% B (linear gradient)15-17 min: 100% B to 100% A (linear gradient)17-22 min: 100% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Bortezomib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to Bortezomib Impurity A by comparing its retention time with that of a qualified reference standard.
-
Quantify the impurity using the area normalization method or an external standard calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
This protocol provides a general framework for the structural confirmation of Bortezomib Impurity A.[3]
Objective: To confirm the identity of Bortezomib Impurity A by determining its mass-to-charge ratio (m/z).
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Utilize an HPLC method similar to the one described in Section 3.1, ensuring compatibility with the MS detector.
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-30 V |
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to Bortezomib Impurity A.
-
Confirm the presence of the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the impurity (270.29 g/mol ).
Quantitative Data Summary
The presence of Bortezomib Impurity A has been reported in various studies. The following table summarizes representative quantitative data.
| Study Type | Sample | Impurity A Level | Analytical Method | Reference |
| Impurity Profiling | Bortezomib Anhydride Essence (99.6% pure) | 0.13% | HPLC-MS | [3] |
| Degradation Study | Bortezomib after one month in air-filled sample | Not explicitly quantified, but identified as a major degradation product (BTZ1) | NMR | [4] |
Logical Workflow for Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of Bortezomib Impurity A in a drug substance or product.
Caption: Workflow for the identification of Bortezomib Impurity A.
This comprehensive guide provides drug development professionals with the necessary information to understand, identify, and control Bortezomib Impurity A, ensuring the safety and efficacy of Bortezomib-containing pharmaceuticals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib Impurity A | 289472-80-6 | SynZeal [synzeal.com]
- 7. Bortezomib Impurity A Manufacturer Exporter Supplier from Hoshiarpur India [chembuildpharma.co.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Bortezomib Impurity A | CAS No- 289472-80-6 | Simson Pharma Limited [simsonpharma.com]
- 10. Bortezomib Impurity A | CAS No: 289472-80-6 [aquigenbio.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 14. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]


